REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH3:10][O:11][C:12](=[O:16])[CH:13](Br)[CH3:14].C([O-])([O-])=O.[K+].[K+]>COCCOC>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH:13]([CH3:14])[C:12]([O:11][CH3:10])=[O:16] |f:2.3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
135 μL
|
Type
|
reactant
|
Smiles
|
COC(C(C)Br)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica)
|
Type
|
WASH
|
Details
|
eluting with heptane containing
|
Type
|
TEMPERATURE
|
Details
|
increasing amounts of EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC(C(=O)OC)C)C=CC(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |